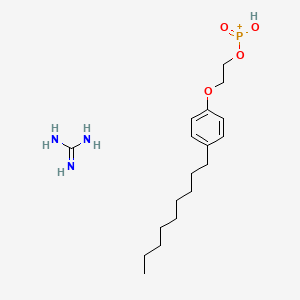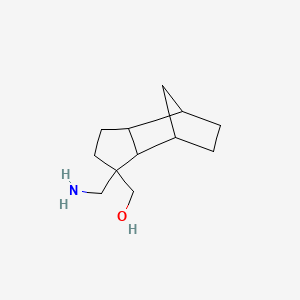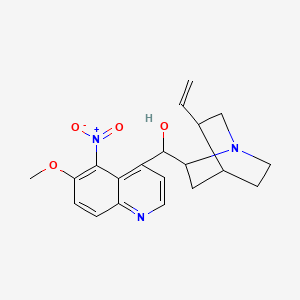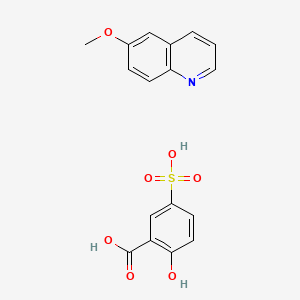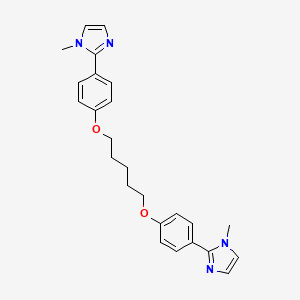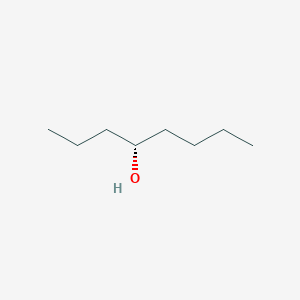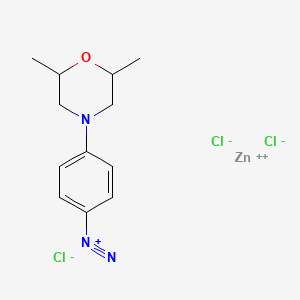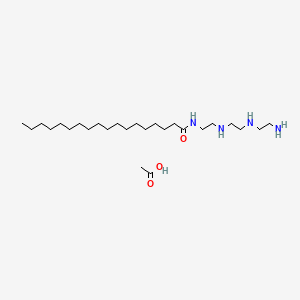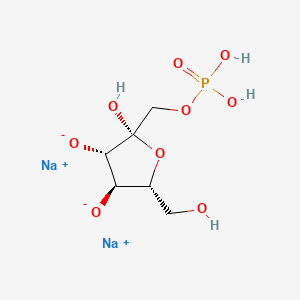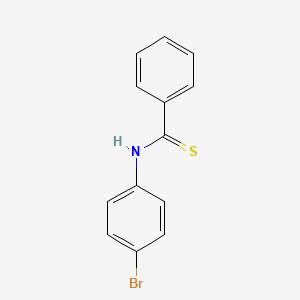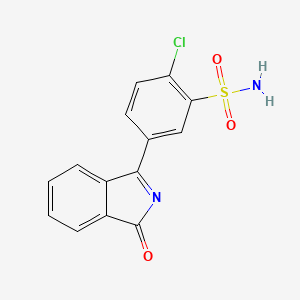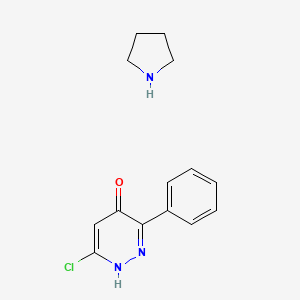
Einecs 262-177-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 262-177-2, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. The compound is a nitroaromatic, meaning it contains nitro groups attached to an aromatic ring, which contributes to its high reactivity and explosive nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. Safety measures are critical due to the explosive nature of the compound, and the production facilities are designed to minimize the risk of accidental detonation.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert 2,4,6-trinitrotoluene into less nitrated compounds or completely remove the nitro groups.
Substitution: The nitro groups in 2,4,6-trinitrotoluene can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Products can include carboxylic acids and other oxidized derivatives.
Reduction: Products include aminotoluenes and other reduced forms.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: It is used as a model compound to study nitration reactions and the behavior of nitroaromatics.
Biology: Research on its toxicological effects and environmental impact is ongoing.
Medicine: Studies focus on its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of explosives and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The explosive nature of 2,4,6-trinitrotoluene is due to the rapid decomposition of the compound, releasing a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
Vergleich Mit ähnlichen Verbindungen
2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:
2,4-dinitrotoluene: Less nitrated and less explosive.
1,3,5-trinitrobenzene: Similar nitration level but different aromatic structure.
Nitroglycerin: A nitrate ester with different chemical properties and uses.
2,4,6-trinitrotoluene is unique due to its specific nitration pattern and the balance between stability and explosiveness, making it a widely used and studied compound in various fields.
Eigenschaften
CAS-Nummer |
60329-32-0 |
|---|---|
Molekularformel |
C14H16ClN3O |
Molekulargewicht |
277.75 g/mol |
IUPAC-Name |
6-chloro-3-phenyl-1H-pyridazin-4-one;pyrrolidine |
InChI |
InChI=1S/C10H7ClN2O.C4H9N/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;1-2-4-5-3-1/h1-6H,(H,12,14);5H,1-4H2 |
InChI-Schlüssel |
APHJCNWSCMGDCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC1.C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


